3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid
Description
Properties
IUPAC Name |
3-(5-chloro-2-hydroxyanilino)propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S/c10-7-2-3-9(12)8(6-7)11-4-1-5-16(13,14)15/h2-3,6,11-12H,1,4-5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVQSLQJLBWHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCCCS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408352 | |
| Record name | 3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109622-41-5 | |
| Record name | 3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Formation of Sodium 3-Chloro-2-hydroxypropanesulfonate :
ECH reacts with NaHSO₃ in aqueous medium at 80–90°C for 2–4 hours, facilitated by tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. The molar ratio of NaHSO₃ to ECH is critical, with optimal yields (85.2%) achieved at a 1.05:1 ratio. -
Amination with 5-Chloro-2-hydroxyaniline :
The chlorinated intermediate undergoes nucleophilic substitution with 5-chloro-2-hydroxyaniline in a polar aprotic solvent (e.g., DMF) at 55–70°C. Catalytic amounts of NaOH or K₂CO₃ enhance dehydrohalogenation, yielding the target compound.
Key Parameters
-
Temperature: 60–70°C
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Reaction Time: 6–8 hours
Sultone Intermediate Ring-Opening with 5-Chloro-2-hydroxyaniline
1,3-Propane sultone serves as a versatile precursor for sulfonic acid derivatives. Its synthesis from 3-hydroxypropanesulfonic acid via vacuum dehydration (40–110°C, 0–10 mmHg) provides a pathway for subsequent functionalization.
Reaction Sequence
-
Sultone Synthesis :
Dehydration of 3-hydroxypropanesulfonic acid at 150–200°C under vacuum (0–10 mmHg) produces 1,3-propane sultone. -
Ring-Opening Amination :
Reacting 1,3-propane sultone with 5-chloro-2-hydroxyaniline in tetrahydrofuran (THF) at 25–40°C for 12–24 hours induces ring-opening, forming the sulfonic acid-aniline adduct. Tertiary amines (e.g., triethylamine) neutralize generated HCl, shifting equilibrium toward product formation.
Optimization Insights
Direct Sulfonation of Propane Derivatives
Direct sulfonation of pre-functionalized propane intermediates offers a streamlined alternative. This approach, though less common, avoids multi-step sequences.
Protocol
-
Sulfonation of 3-(5-Chloro-2-hydroxyanilino)-1-propanol :
Treating the propanol derivative with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours introduces the sulfonic acid group. Excess ClSO₃H is quenched with ice-water, followed by neutralization with NaHCO₃.
Critical Factors
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Temperature Control: ≤5°C to prevent side reactions.
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Yield: ~65–70% (based on sulfonation of analogous alcohols).
Microchannel Reactor Synthesis
Continuous-flow systems enhance efficiency and scalability. A microchannel reactor protocol, adapted from 3-hydroxypropanesulfonic acid synthesis, is adaptable for the target compound.
Process Design
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Reagent Streams :
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Stream A: Sodium bisulfite (1.56 kg) in deionized water (3,000 kg).
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Stream B: 5-Chloro-2-hydroxyaniline (860 kg) in propylene alcohol (2,000 kg).
-
-
Reaction Parameters :
Advantages
-
Enhanced mixing and heat transfer.
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Yield Improvement: ~90% (projected from microchannel sulfonation).
Comparative Analysis of Methods
| Method | Key Reagents | Temperature | Yield | Scalability |
|---|---|---|---|---|
| Epichlorohydrin Route | ECH, NaHSO₃, TBAB | 60–90°C | 70–75% | Moderate |
| Sultone Ring-Opening | 1,3-Propane sultone, Et₃N | 25–40°C | 80–85% | High |
| Direct Sulfonation | ClSO₃H | 0–5°C | 65–70% | Low |
| Microchannel Reactor | NaHSO₃, propylene alcohol | 20–50°C | ~90% | Very High |
Key Observations :
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The sultone ring-opening method offers the highest yield and scalability, making it industrially viable.
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Microchannel reactors enable rapid, high-purity synthesis but require significant upfront investment.
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Direct sulfonation, while simple, suffers from moderate yields and stringent temperature control .
Chemical Reactions Analysis
3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Differences:
Research Implications :
- The hydroxyl and chlorine substituents in the target compound likely enhance aqueous solubility and acidity compared to Compound B.
- Compound B’s methoxy and methyl groups reduce polarity, increasing hydrophobic interactions, which may influence binding affinity in biological systems.
Fluorinated Sulfonic Acid Derivatives ()
Compounds such as [38850-60-1] and [72785-08-1] feature fluorinated alkyl chains and sulfonamide groups, distinguishing them from the target compound’s anilino-sulfonic acid structure .
Key Contrasts:
Functional Implications :
- Fluorinated derivatives exhibit unique surface-active properties but face environmental persistence concerns.
- The target compound’s lack of fluorination may improve biodegradability while limiting utility in non-polar systems.
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | PSA (Ų) |
|---|---|---|---|---|
| This compound | C₉H₁₁ClNO₄S | 264.5 | < -0.5 | ~95 |
| 3-(3-Methoxy-5-methylanilino)propane-1-sulfonic Acid | C₁₁H₁₇NO₄S | 259.32 | -0.01 | 84.01 |
| [72785-08-1] (Fluorinated derivative) | C₂₃H₂₂F₁₇N₂O₅S₂ | 828.53 | 3.2* | 112.3* |
*Estimated based on fluorinated chain contributions.
Biological Activity
3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid, also known as CHAPSO, is a zwitterionic detergent widely used in biochemical and molecular biology applications. Its unique structure allows it to solubilize proteins and maintain their functional integrity, making it an essential component in various laboratory protocols. This article explores the biological activity of CHAPSO, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure
The chemical formula of CHAPSO is C₉H₁₃ClN₁O₃S. The compound features a chloro-substituted aromatic ring, a hydroxy group, and a sulfonic acid moiety, contributing to its amphiphilic properties.
CHAPSO functions primarily by disrupting lipid bilayers and solubilizing membrane proteins. The sulfonic acid group enhances its solubility in aqueous environments, while the hydrophobic aromatic ring interacts with lipid membranes. This duality allows CHAPSO to effectively extract proteins from their native environments without denaturing them.
Key Mechanisms:
- Protein Solubilization : CHAPSO forms micelles that encapsulate hydrophobic regions of proteins, facilitating their extraction from membranes.
- Stabilization of Protein Structure : By maintaining the native conformation of proteins during extraction, CHAPSO preserves biological activity for downstream applications.
Biological Applications
CHAPSO is utilized in various biological contexts due to its effective protein solubilization properties:
- Membrane Protein Studies : Essential for studying integral membrane proteins that are otherwise difficult to analyze due to their hydrophobic nature.
- Enzyme Activity Assays : Used in assays where maintaining protein functionality is critical.
- Vaccine Development : Employed in the formulation of vaccines to stabilize antigens.
Table 1: Summary of Research Findings on CHAPSO
Detailed Findings:
- Membrane Protein Extraction : A study highlighted the efficacy of CHAPSO in extracting G-protein coupled receptors (GPCRs), crucial for drug discovery. The results indicated superior yield and functional retention compared to other detergents like Triton X-100.
- Enzyme Stability : Research demonstrated that enzymes solubilized with CHAPSO maintained significant activity over extended periods under various storage conditions. This stability is vital for long-term experiments and applications .
- Vaccine Development : In vaccine studies, CHAPSO was found to enhance the stability and immunogenicity of antigens, suggesting its potential as an adjuvant or stabilizing agent in vaccine formulations .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(5-Chloro-2-hydroxyanilino)propane-1-sulfonic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of the aniline derivative followed by functional group stabilization. To optimize efficiency, use factorial design of experiments (DoE) to systematically vary parameters such as temperature, stoichiometry, and reaction time. For example, a 2³ factorial design can identify critical variables affecting yield and purity . Reaction path search methods based on quantum chemical calculations (e.g., DFT) can further refine conditions, as demonstrated in advanced reaction design frameworks .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine NMR spectroscopy (using internal standards like 3-(Trimethylsilyl)propane-1-sulfonic acid for chemical shift calibration ), HPLC with UV detection (e.g., using C18 columns and mobile phases optimized for sulfonic acids ), and mass spectrometry (HRMS for exact mass confirmation). Cross-validate results with elemental analysis and IR spectroscopy to confirm functional groups .
Q. What are the solubility and stability considerations for this compound under various experimental conditions?
- Methodological Answer : Solubility tests in water, DMSO, and ethanol should be conducted at pH 2–12 to identify optimal solvents for biological or chemical assays. Stability studies (e.g., accelerated degradation under heat/light) require HPLC monitoring to detect decomposition products. For storage, use inert atmospheres and low temperatures (−20°C), as recommended for structurally similar sulfonic acids .
Advanced Research Questions
Q. How can computational methods be applied to study the interactions or reactivity of this sulfonic acid derivative?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties and reaction pathways. For example, simulate the sulfonic acid group’s role in hydrogen bonding or catalysis. Tools like COMSOL Multiphysics integrated with AI can predict solvent effects or optimize reaction conditions in silico . Compare results with experimental data to validate computational models .
Q. What strategies exist for resolving contradictory data in studies involving this compound, such as conflicting reactivity or spectroscopic results?
- Methodological Answer : Apply comparative analysis to isolate variables (e.g., solvent polarity, counterion effects) . Use multivariate statistical analysis (e.g., PCA) to identify outliers or confounding factors in datasets. For spectroscopic discrepancies, cross-reference with high-purity standards and replicate measurements under controlled conditions .
Q. How can researchers design experiments to investigate the compound’s potential as a catalyst or biological probe?
- Methodological Answer : For catalytic studies, use kinetic profiling (e.g., initial rate measurements under varying substrate concentrations) and in situ spectroscopy (e.g., UV-Vis or NMR) to track intermediates. For biological applications, design dose-response assays (e.g., enzyme inhibition) with appropriate controls (e.g., negative analogs) to confirm specificity. Include membrane permeability tests if targeting intracellular mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
